Scientific Field: Pharmacology and Virology
Application Summary: This compound is used in the synthesis of novel indole-carboxamides, which serve as inhibitors of neurotropic alphaviruses. These viruses are responsible for causing serious conditions such as encephalitis.
Methods of Application: The compound is utilized as a reagent in the chemical synthesis process. It undergoes various reactions to form the indole-carboxamide structure, which is then tested against cultured viral strains.
Results: The synthesized indole-carboxamides have shown to inhibit the replication of neurotropic alphaviruses effectively. Quantitative data from these experiments indicate a significant reduction in viral titers post-treatment with the synthesized compounds .
1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine, also known by its Chemical Abstract Service number 486437-59-6, is an organic compound with the molecular formula CHN and a molecular weight of 204.31 g/mol. This compound features a phenyl group substituted with a 4-methylpiperidin-1-yl moiety, which contributes to its unique properties and potential biological activities. The structure can be represented as follows:
textCH3 |C6H4-NH-CH2-C6H4 | N
These reactions are significant for synthesizing derivatives that may exhibit enhanced biological activity or altered pharmacokinetic properties.
Research indicates that 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine exhibits various biological activities, particularly in the context of neuropharmacology. It has been studied for its potential as a:
Toxicity assessments indicate that the compound is harmful if swallowed and can cause skin irritation, highlighting the need for careful handling in laboratory settings .
The synthesis of 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine typically involves multi-step organic reactions. A common synthetic route includes:
This method allows for the efficient production of the compound while maintaining high yields and purity.
1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine has several applications, particularly in research and development:
Its unique structure makes it valuable for investigating new therapeutic avenues.
Interaction studies involving 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine have focused on its binding affinity to various receptors and transporters. These studies help elucidate its mechanism of action and potential therapeutic effects. For instance:
Such interactions are crucial for understanding how this compound may influence neurological pathways.
Several compounds share structural similarities with 1-[4-(4-Methylpiperidin-1-yl)phenyl]methanamine, including:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-(4-Methylpiperidin-1-yl)-2-(naphthalen-1-yl)ethanamine | CHN | Contains a naphthalene moiety |
| 1-[4-(3-Methylpiperidin-1-yl)phenyl]methanamine | CHN | Features a different piperidine substitution |
| N,N-Dimethyl-1-(4-methylpiperidin-1-yl)methanamine | CHN | Contains dimethyl substitution on nitrogen |
This compound's unique combination of a piperidine ring and phenyl substitution distinguishes it from others in its class. Its potential as a glycine transporter inhibitor further highlights its significance in neuropharmacological research, making it a valuable candidate for drug development focused on central nervous system disorders.
Reductive amination represents one of the most fundamental and widely employed synthetic approaches for the construction of 1-[4-(4-methylpiperidin-1-yl)phenyl]methanamine [1]. This methodology offers exceptional versatility in forming carbon-nitrogen bonds while avoiding the complications associated with direct alkylation reactions [1]. The process involves the formation of an imine intermediate from an appropriate aldehyde and amine precursor, followed by subsequent reduction to yield the desired amine product [1].
The synthesis of 1-[4-(4-methylpiperidin-1-yl)phenyl]methanamine through reductive amination typically employs 4-(4-methylpiperidin-1-yl)benzaldehyde as the carbonyl component and ammonia or primary amines as the nitrogen source [2]. The reaction proceeds through initial condensation to form the corresponding imine, which is subsequently reduced using various reducing agents [2]. Sodium cyanoborohydride (NaBH₃CN) has emerged as the preferred reducing agent for this transformation due to its selective reactivity toward imines over aldehydes [1] [3].
Alternative reducing systems include sodium triacetoxyborohydride (NaBH(OAc)₃), which demonstrates excellent compatibility with aprotic solvents and provides superior control over reaction selectivity [4]. The use of sodium borohydride (NaBH₄) in methanol represents another viable approach, particularly when the imine intermediate has been pre-formed [4]. This combination offers the advantage of operational simplicity and cost-effectiveness, making it attractive for large-scale applications [4].
| Reducing Agent | Solvent System | Temperature | Yield Range | Selectivity |
|---|---|---|---|---|
| NaBH₃CN | Dichloromethane/Methanol | 0-25°C | 75-85% | Excellent |
| NaBH(OAc)₃ | Tetrahydrofuran | -10-25°C | 80-90% | Excellent |
| NaBH₄ | Methanol | 0-25°C | 70-80% | Good |
The optimization of reductive amination conditions requires careful consideration of reaction parameters including pH control, temperature, and solvent selection [2]. Acidic conditions generally favor imine formation, while the reduction step benefits from neutral to slightly acidic environments [4]. The addition of molecular sieves can significantly enhance reaction efficiency by removing water generated during imine formation [4].
The functionalization of piperidine rings to introduce the 4-methyl substituent and subsequent aryl coupling represents a critical synthetic challenge in the preparation of 1-[4-(4-methylpiperidin-1-yl)phenyl]methanamine [5]. Modern approaches to piperidine functionalization have evolved significantly, offering multiple strategic disconnections for target molecule construction [6].
Carbon-hydrogen functionalization has emerged as a powerful tool for site-selective modification of piperidine derivatives [5]. Rhodium-catalyzed carbene insertion reactions demonstrate exceptional selectivity for functionalization at the C2, C3, and C4 positions of the piperidine ring [5]. The electronic preferences of these reactions can be controlled through catalyst design, with C2 functionalization being electronically favored due to stabilization by the nitrogen atom [5].
The synthesis of 4-methylpiperidine derivatives often employs starting materials such as piperidin-4-one, which can be selectively reduced or alkylated to introduce the methyl substituent [7]. Reductive alkylation using formaldehyde and sodium borohydride provides an efficient route to N-methylated products [8]. Alternative approaches involve the use of organometallic reagents such as methylmagnesium chloride for the introduction of methyl groups at specific positions [7].
Aryl coupling reactions for the formation of the phenyl-piperidine linkage typically employ nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling methodologies [9] [10]. The choice of coupling strategy depends on the electronic nature of the aromatic substrate and the functional group tolerance requirements [9]. Palladium-catalyzed Buchwald-Hartwig amination has proven particularly effective for the formation of aryl-nitrogen bonds in piperidine-containing systems [10].
| Functionalization Method | Position Selectivity | Yield Range | Catalyst System |
|---|---|---|---|
| Rhodium carbene insertion | C2 preferred | 65-85% | Rh₂(esp)₂ |
| Lithiation-electrophile trap | C2/C6 | 70-90% | n-BuLi/sparteine |
| Radical C-H activation | C3/C4 | 60-80% | Fe/Cu catalysts |
The development of kinetic resolution protocols has provided access to enantiomerically enriched piperidine derivatives [11]. The use of chiral bases such as sparteine in combination with organolithium reagents enables highly selective lithiation and subsequent functionalization [11]. These methodologies demonstrate selectivity factors exceeding 15, making them valuable for the preparation of optically active materials [11].
Catalytic asymmetric synthesis has revolutionized the preparation of enantiomerically pure piperidine derivatives, including 1-[4-(4-methylpiperidin-1-yl)phenyl]methanamine [12] [13]. The development of chiral catalysts capable of controlling absolute stereochemistry represents a significant advancement in synthetic methodology [14].
The asymmetric synthesis of piperidine derivatives through [4+2] annulation reactions employs chiral phosphepine catalysts [12] [13]. These C₂-symmetric catalysts demonstrate remarkable enantioselectivity in the formation of six-membered nitrogen heterocycles from imine and allene substrates [12]. The reaction proceeds through phosphine-catalyzed nucleophilic addition, generating functionalized piperidine products with excellent stereochemical control [13].
Rhodium-catalyzed asymmetric [2+2+2] cycloaddition reactions provide another powerful approach to chiral piperidine synthesis [15]. The use of cleavable tethers in combination with chiral rhodium catalysts enables the construction of polysubstituted piperidines with high enantioselectivity [15]. These methodologies demonstrate broad substrate scope and tolerance for various functional groups [15].
Organocatalytic approaches have gained prominence in asymmetric piperidine synthesis [16] [17]. The development of cascade reactions involving Michael addition, aza-Henry reaction, and hemiaminalization provides access to complex piperidine-containing structures [16]. These methodologies employ readily available organocatalysts and demonstrate excellent levels of stereochemical control [17].
| Catalytic System | Substrate Scope | Enantioselectivity | Reaction Type |
|---|---|---|---|
| Chiral phosphepine | Imines/allenes | 85-95% ee | [4+2] Annulation |
| Rhodium/chiral ligand | Diynes/nitriles | 80-95% ee | [2+2+2] Cycloaddition |
| Organocatalyst | α,β-Unsaturated compounds | 90-98% ee | Cascade reactions |
The application of asymmetric transfer hydrogenation has enabled the preparation of chiral piperidines from readily available pyridinium salts [18]. Rhodium catalysts in combination with chiral primary amines demonstrate exceptional performance in reductive transamination reactions [18]. These methodologies overcome limitations associated with traditional asymmetric hydrogenation approaches and provide access to fluorinated piperidine derivatives [18].
Enantioselective synthesis through chiral mixed phosphoric acid acetals represents an innovative approach to piperidine construction [19]. Computational studies have elucidated the mechanism of these transformations, revealing a two-step process involving acetal formation followed by stereoselective displacement [19]. The methodology demonstrates excellent stereochemical control and functional group tolerance [19].
Solid-phase synthesis methodologies have found extensive application in the preparation of piperidine-containing compound libraries, including derivatives of 1-[4-(4-methylpiperidin-1-yl)phenyl]methanamine [20] [21]. The advantages of solid-phase approaches include simplified purification procedures, automation capabilities, and the ability to generate large numbers of analogs efficiently [21].
The synthesis of N-substituted piperidine libraries on solid support typically employs Wang resin or similar polymeric supports [22]. The key transformation involves selective functionalization of piperidine precursors while maintaining attachment to the solid support [20]. Borane-mediated amide bond reduction has proven particularly effective for the preparation of mono-N-substituted piperazines and related heterocycles [20].
The development of epoxide-based strategies has expanded the scope of solid-phase piperidine synthesis [22]. The formation of 3,4-epoxypiperidine Wang resin intermediates followed by ring-opening with primary and secondary amines provides access to β-aminosubstituted piperidinol libraries [22]. Lithium perchlorate in acetonitrile has emerged as an effective promoter for epoxide ring-opening reactions on solid support [22].
| Solid Support | Linker Type | Cleavage Conditions | Library Size |
|---|---|---|---|
| Wang resin | Benzyl ester | TFA/DCM | 50-200 compounds |
| Rink amide resin | Amide linkage | TFA/scavengers | 100-500 compounds |
| 2-Chlorotrityl resin | Trityl ether | Mild acid | 25-100 compounds |
Monitoring of solid-phase reactions requires specialized analytical techniques due to the heterogeneous nature of the reaction medium [22]. Attenuated total reflectance Fourier-transform infrared spectroscopy (ATR-FTIR) on single resin beads provides valuable information about reaction progress [22]. High-resolution magic angle spinning nuclear magnetic resonance (HRMAS NMR) techniques offer detailed structural characterization of resin-bound intermediates [22].
The integration of automated synthesis platforms has significantly enhanced the efficiency of solid-phase piperidine library generation [21]. Modern synthesizers enable parallel processing of multiple reaction sequences with precise control over reagent addition, mixing, and washing protocols [21]. These systems have proven particularly valuable in pharmaceutical discovery applications where large numbers of analogs are required for structure-activity relationship studies [23].
The development of environmentally sustainable approaches to 1-[4-(4-methylpiperidin-1-yl)phenyl]methanamine synthesis has become increasingly important in modern synthetic chemistry [24] [25]. Green chemistry principles emphasize the reduction of hazardous substances, improvement of atom economy, and utilization of renewable feedstocks [26].
Biomass-derived synthesis routes represent a promising avenue for sustainable piperidine production [27] [25] [26]. The conversion of furfural, a readily available biomass platform chemical, to piperidine derivatives has been achieved using surface single-atom alloy catalysts [27] [26]. Ruthenium-cobalt catalysts supported on hydroxyapatite demonstrate exceptional activity for the direct amination of furfural under mild conditions [26].
The development of water-based reaction systems has significantly reduced the environmental impact of piperidine synthesis [25]. Selective hydrogenolysis of tetrahydrofurfurylamine to piperidine can be accomplished using rhenium oxide-modified rhodium catalysts in aqueous media [25]. These systems achieve high yields while eliminating the need for organic solvents [25].
Catalytic hydrogenation approaches offer advantages in terms of safety and environmental compatibility compared to traditional reduction methods [28]. The use of palladium catalysts supported on iron oxide systems enables efficient reduction of nitroso compounds to the corresponding amines [28]. Three-phase reaction systems incorporating water, organic solvents, and heterogeneous catalysts provide excellent selectivity and facilitate catalyst recovery [28].
| Green Method | Catalyst System | Solvent | Yield | Environmental Benefit |
|---|---|---|---|---|
| Biomass conversion | Ru₁Co/HAP | Water | 93% | Renewable feedstock |
| Aqueous hydrogenolysis | Rh-ReOₓ/SiO₂ | Water | 91% | Solvent-free |
| Three-phase hydrogenation | Pd/Fe₃O₄ | Water/DCM | 85% | Catalyst recycling |
The replacement of traditional reagents with more environmentally benign alternatives has been a focus of recent research [29]. The substitution of piperidine with 4-methylpiperidine in solid-phase peptide synthesis demonstrates improved safety profiles while maintaining synthetic efficiency [30] [31]. This modification reduces the generation of hazardous waste and improves worker safety [29].
Flow chemistry approaches have emerged as powerful tools for green synthesis of piperidine derivatives [32]. Biocatalytic carbon-hydrogen oxidation combined with radical cross-coupling enables rapid functionalization of saturated heterocycles [32]. These methodologies provide access to complex three-dimensional molecular architectures while minimizing waste generation [32].
The application of microreactor technology has enhanced the efficiency of electrochemical synthesis methods [33]. Electroreductive cyclization using readily available starting materials provides access to piperidine derivatives without the need for transition metal catalysts [33]. The large specific surface area of microreactors enables efficient electron transfer and improved reaction control [33].
The nuclear magnetic resonance spectroscopic analysis of 1-[4-(4-methylpiperidin-1-yl)phenyl]methanamine provides comprehensive structural information through characteristic chemical shift patterns. The molecular formula C₁₃H₂₀N₂ with a molecular weight of 204.31 g/mol exhibits distinct spectroscopic signatures that facilitate unambiguous identification and structural elucidation [1] .
1H NMR Spectral Characteristics
The proton nuclear magnetic resonance spectrum of 1-[4-(4-methylpiperidin-1-yl)phenyl]methanamine displays characteristic resonance patterns consistent with its structural components. The aromatic protons of the phenyl ring appear as a typical para-disubstituted benzene pattern, with signals observed in the region of 6.8-7.2 ppm [3]. The electron-donating nature of the piperidine substituent causes an upfield shift of these aromatic protons compared to unsubstituted benzene, resulting in the characteristic doublet pattern with J-coupling constants of approximately 8-9 Hz [3].
The benzylic methylene protons (CH₂NH₂) represent a particularly diagnostic feature, appearing as a singlet at approximately 3.6-3.8 ppm due to their proximity to both the aromatic ring and the primary amine functionality [3]. The primary amine protons (NH₂) typically appear as a broad signal around 1.5-2.0 ppm, though this signal may be subject to exchange broadening and can sometimes be obscured by overlapping signals from other protons [4].
The piperidine ring protons exhibit characteristic multiplicity patterns. The N-methylene protons (positions 2 and 6 of the piperidine ring) appear as triplets at approximately 3.0-3.2 ppm, while the ring methylene protons (positions 3 and 5) resonate as triplets around 1.6-1.8 ppm [3]. The methine proton at position 4 of the piperidine ring appears as a multiplet at approximately 2.5-2.7 ppm, and the methyl substituent on this carbon manifests as a doublet at 0.9-1.0 ppm with a characteristic J-coupling constant of approximately 6-7 Hz [3].
13C NMR Spectral Assignments
The carbon-13 nuclear magnetic resonance spectrum provides definitive structural confirmation through distinct chemical shift assignments. The aromatic carbon atoms of the phenyl ring exhibit characteristic chemical shifts in the range of 115-150 ppm, with the para-disubstituted pattern clearly evident [3]. The carbon bearing the piperidine substituent appears at approximately 150-152 ppm, while the carbon bearing the methylene group resonates at around 128-130 ppm [3].
The benzylic carbon (CH₂NH₂) displays a distinctive chemical shift at approximately 46-48 ppm, consistent with a carbon bearing a primary amine functionality adjacent to an aromatic ring [3]. The piperidine ring carbons exhibit characteristic chemical shifts: the N-methylene carbons (C-2 and C-6) appear at approximately 49-51 ppm, the ring methylene carbons (C-3 and C-5) resonate at 24-26 ppm, and the methine carbon (C-4) appears at 32-34 ppm [3]. The methyl carbon substituent on the piperidine ring displays a characteristic upfield shift at approximately 20-22 ppm [3].
| Carbon Position | Chemical Shift (ppm) | Multiplicity |
|---|---|---|
| Aromatic C-1 | 150-152 | Quaternary |
| Aromatic C-2,6 | 114-116 | CH |
| Aromatic C-3,5 | 128-130 | CH |
| Aromatic C-4 | 128-130 | Quaternary |
| Benzylic CH₂ | 46-48 | CH₂ |
| Piperidine C-2,6 | 49-51 | CH₂ |
| Piperidine C-3,5 | 24-26 | CH₂ |
| Piperidine C-4 | 32-34 | CH |
| Methyl C | 20-22 | CH₃ |
Two-dimensional nuclear magnetic resonance techniques provide essential connectivity information for structural confirmation of 1-[4-(4-methylpiperidin-1-yl)phenyl]methanamine. The most informative experiments include Correlation Spectroscopy (COSY), Nuclear Overhauser Effect Spectroscopy (NOESY), and Heteronuclear Single Quantum Correlation (HSQC) experiments [5] [6].
1H-1H COSY Analysis
The COSY spectrum reveals crucial scalar coupling relationships between protons separated by two to three bonds. The aromatic protons exhibit cross-peaks confirming the para-disubstituted benzene pattern, with H-2,6 showing correlation to H-3,5 [5]. The benzylic methylene protons display no direct coupling to aromatic protons due to the intervening quaternary carbon, but show weak long-range coupling to the para-positioned aromatic protons [5].
Within the piperidine ring system, the COSY spectrum demonstrates clear correlations between adjacent methylene protons. The N-methylene protons (H-2,6) show cross-peaks with the adjacent ring methylene protons (H-3,5), which in turn correlate with the methine proton at position 4 [5]. The methyl protons exhibit coupling exclusively to the methine proton, confirming their direct attachment to the C-4 position [5].
NOESY Correlation Patterns
The Nuclear Overhauser Effect Spectroscopy provides spatial proximity information crucial for conformational analysis. The NOESY spectrum reveals characteristic NOE contacts between the aromatic protons and the benzylic methylene protons, confirming their spatial proximity [5]. More importantly, NOE correlations between the piperidine ring protons and the aromatic protons provide evidence for the preferred conformational states of the molecule [5].
The methyl protons show NOE correlations with the axial protons of the piperidine ring, indicating the preferred equatorial orientation of the methyl substituent [5]. This is consistent with the established conformational preferences of substituted piperidines, where substituents adopt equatorial positions to minimize steric interactions [7].
Heteronuclear Correlation Studies
HSQC experiments provide direct carbon-hydrogen connectivity information, confirming the assignments made from one-dimensional spectra. The experiment clearly distinguishes between CH₃, CH₂, and CH carbon environments, providing unambiguous structural confirmation [8].
The mass spectrometric behavior of 1-[4-(4-methylpiperidin-1-yl)phenyl]methanamine under electron ionization conditions provides diagnostic fragmentation patterns that facilitate structural identification and quantitative analysis [4] [9].
Molecular Ion and Base Peak
The molecular ion peak appears at m/z 204, corresponding to the molecular weight of the compound [1]. However, the molecular ion typically exhibits relatively low intensity due to the facile fragmentation of the benzylic C-N bond and the piperidine ring system [9]. The base peak commonly appears at m/z 120, corresponding to the loss of the 4-methylpiperidine moiety (84 mass units) from the molecular ion [9].
Primary Fragmentation Pathways
The fragmentation pattern follows predictable pathways characteristic of benzylamine derivatives. The initial fragmentation involves α-cleavage adjacent to the nitrogen atom, leading to the formation of a benzylic cation at m/z 120 [C₈H₁₀N]⁺ and a neutral 4-methylpiperidine fragment [9]. This fragmentation pathway is favored due to the stability of the resulting benzylic cation and the relatively weak C-N bond [9].
A secondary fragmentation pathway involves the loss of ammonia (17 mass units) from the molecular ion, yielding a fragment at m/z 187. This process occurs through a rearrangement mechanism involving the transfer of a proton from the aromatic ring to the amine functionality, followed by elimination of ammonia [9] [10].
Secondary Fragmentation Processes
The benzylic cation fragment at m/z 120 undergoes further fragmentation through loss of NH₃ to yield m/z 103, or through loss of CH₂NH₂ to produce the tropylium ion at m/z 91 [9]. The tropylium ion represents a stable fragmentation product due to its aromatic character and is commonly observed in the mass spectra of substituted benzylamine derivatives [9].
The piperidine ring system contributes characteristic fragmentation patterns, with the 4-methylpiperidine neutral fragment potentially undergoing ionization to produce peaks at m/z 84 [C₅H₁₀N]⁺ and subsequent fragmentation products [9].
| m/z | Fragment Ion | Relative Intensity | Fragmentation Pathway |
|---|---|---|---|
| 204 | [M]⁺ | 15-25% | Molecular ion |
| 187 | [M-NH₃]⁺ | 30-40% | Ammonia loss |
| 120 | [C₈H₁₀N]⁺ | 100% | α-Cleavage (base peak) |
| 103 | [C₈H₇]⁺ | 60-70% | NH₃ loss from m/z 120 |
| 91 | [C₇H₇]⁺ | 80-90% | Tropylium ion |
| 84 | [C₅H₁₀N]⁺ | 40-50% | Piperidine fragment |
The vibrational spectroscopic analysis of 1-[4-(4-methylpiperidin-1-yl)phenyl]methanamine reveals characteristic absorption bands that provide definitive structural information and facilitate quantitative analysis [11] [12].
Infrared Spectroscopic Characteristics
The infrared spectrum exhibits distinctive absorption bands corresponding to the various functional groups present in the molecule. The primary amine functionality displays characteristic N-H stretching vibrations appearing as two sharp bands at approximately 3350 and 3450 cm⁻¹, corresponding to the symmetric and asymmetric stretching modes respectively [11]. These bands are distinguishable from secondary amine absorptions, which would appear as a single band at 3350 cm⁻¹ [11].
The aromatic C-H stretching vibrations appear in the region of 3000-3100 cm⁻¹, while the aliphatic C-H stretching vibrations of the piperidine ring and methyl groups are observed at 2800-3000 cm⁻¹ [11]. The aromatic C=C stretching vibrations manifest as characteristic bands at approximately 1600 and 1500 cm⁻¹, with the substitution pattern evident from the relative intensities and positions of these absorptions [11].
The piperidine ring contributes characteristic C-N stretching vibrations around 1250-1350 cm⁻¹, while the benzylic C-N stretching appears at approximately 1050-1100 cm⁻¹ [11]. The aromatic C-H bending vibrations produce characteristic bands at 750-850 cm⁻¹, with the specific pattern indicating para-disubstitution [11].
Raman Spectroscopic Analysis
Raman spectroscopy provides complementary information to infrared analysis, with particular sensitivity to symmetric vibrations and aromatic ring modes. The aromatic ring breathing mode appears as a strong band at approximately 1000 cm⁻¹, while the C-C stretching vibrations of the aromatic ring produce characteristic bands at 1200-1300 cm⁻¹ [12].
The piperidine ring vibrations contribute to the Raman spectrum through characteristic ring breathing modes and C-N stretching vibrations. The methyl group attached to the piperidine ring produces a characteristic C-H deformation band at approximately 1380 cm⁻¹ [12].
| Vibrational Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Assignment |
|---|---|---|---|
| NH₂ asym stretch | 3450 | - | Primary amine |
| NH₂ sym stretch | 3350 | - | Primary amine |
| Aromatic C-H | 3000-3100 | 3000-3100 | Phenyl ring |
| Aliphatic C-H | 2800-3000 | 2800-3000 | Piperidine/methyl |
| Aromatic C=C | 1600, 1500 | 1600, 1500 | Phenyl ring |
| Ring breathing | - | 1000 | Aromatic ring |
| C-N stretch | 1250-1350 | 1250-1350 | Piperidine |
| Aromatic C-H bend | 750-850 | - | Para-disubstitution |
The chromatographic analysis of 1-[4-(4-methylpiperidin-1-yl)phenyl]methanamine requires specialized methodologies to ensure accurate purity determination and quantitative analysis [3] [13].
High-Performance Liquid Chromatography (HPLC) Methods
The most widely employed method for purity assessment utilizes reverse-phase HPLC with C18 columns. The compound exhibits good retention characteristics with gradient elution systems employing water-acetonitrile mobile phases containing 0.1% formic acid [13]. The typical retention time ranges from 8-12 minutes under standard gradient conditions, with excellent peak symmetry and resolution [3].
Detection is commonly achieved using ultraviolet absorption at 254 nm, taking advantage of the aromatic chromophore [3]. The method provides quantitative purity determination with typical specifications requiring ≥95% purity as determined by peak area normalization [3] [14]. The method demonstrates excellent linearity over the concentration range of 0.1-1.0 mg/mL with correlation coefficients exceeding 0.999 [3].
Gas Chromatography Applications
Gas chromatographic analysis requires derivatization due to the polar nature of the primary amine functionality. Suitable derivatization procedures include acetylation or trifluoroacetylation to convert the primary amine to the corresponding amide, facilitating volatilization and chromatographic separation [15].
The derivatized compound exhibits good chromatographic behavior on phenyl-methyl polysiloxane columns with temperature programming from 100°C to 280°C. The method provides excellent sensitivity and selectivity, with detection limits in the microgram range [15].
Thin-Layer Chromatography (TLC) Methods
TLC analysis employs silica gel plates with alkaline mobile phase systems to accommodate the basic nature of the compound. Suitable mobile phases include dichloromethane-methanol-ammonium hydroxide (90:10:1) or similar alkaline systems [4]. Visualization is achieved using ninhydrin reagent for amine detection or UV fluorescence quenching at 254 nm [4].
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
The most sophisticated analytical approach combines UPLC separation with mass spectrometric detection. The method employs bridged ethyl hybrid (BEH) C18 columns with gradient elution at elevated temperatures (40°C) to achieve rapid separations [13]. The mass spectrometric detection provides unambiguous identification through accurate mass measurement and fragmentation pattern analysis [13].
The method demonstrates exceptional sensitivity with detection limits in the nanogram range and provides definitive structural confirmation through MS/MS fragmentation studies [13]. The technique is particularly valuable for impurity profiling and stability studies, where related substances must be identified and quantified [13].
| Analytical Method | Column/Conditions | Detection | Typical Purity Specification |
|---|---|---|---|
| HPLC | C18, water-acetonitrile gradient | UV at 254 nm | ≥95% |
| GC | Phenyl-methyl polysiloxane | FID or MS | ≥95% |
| TLC | Silica gel, alkaline mobile phase | Ninhydrin/UV | Qualitative |
| UPLC-MS | BEH C18, gradient elution | MS/MS | ≥98% |
Corrosive;Irritant